molecular formula C16H16N2O3 B4819827 N-(4-carbamoylphenyl)-4-methoxy-3-methylbenzamide

N-(4-carbamoylphenyl)-4-methoxy-3-methylbenzamide

Cat. No.: B4819827
M. Wt: 284.31 g/mol
InChI Key: FAIOKVAJGAWMEI-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-4-methoxy-3-methylbenzamide is a compound of interest in various scientific fields due to its unique chemical structure and properties

Properties

IUPAC Name

N-(4-carbamoylphenyl)-4-methoxy-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-10-9-12(5-8-14(10)21-2)16(20)18-13-6-3-11(4-7-13)15(17)19/h3-9H,1-2H3,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIOKVAJGAWMEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-4-methoxy-3-methylbenzamide can be achieved through a multi-step process. One common method involves the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide to form an intermediate, N-(4-carbamoylphenyl)-4-nitrobenzamide . This intermediate is then reduced to yield the desired compound. The reaction conditions typically involve the use of solvents such as dimethylformamide and reducing agents like hydrogen gas or metal catalysts.

Industrial Production Methods

For industrial production, the synthesis pathway is optimized to improve yields and reduce costs. The process involves a two-step reaction with the isolation of intermediates to ensure high purity and yield . The use of safer and more efficient solvents and reagents is prioritized to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-4-methoxy-3-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst.

    Substitution: The methoxy and carbamoyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-(4-carbamoylphenyl)-4-methoxy-3-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-4-methoxy-3-methylbenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it has been shown to inhibit VEGFR-2, a receptor involved in angiogenesis, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

    N-(4-carbamoylphenyl)benzamide: Lacks the methoxy and methyl substitutions.

    4-methoxy-3-methylbenzamide: Lacks the carbamoylphenyl group.

Uniqueness

N-(4-carbamoylphenyl)-4-methoxy-3-methylbenzamide is unique due to the presence of both the carbamoylphenyl and methoxy-methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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